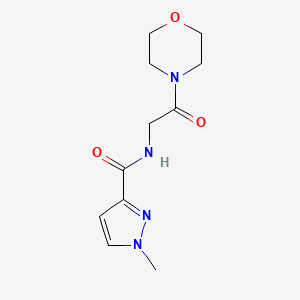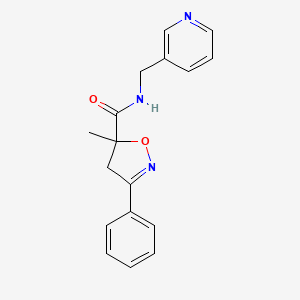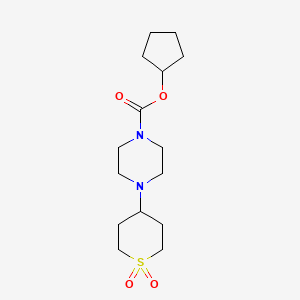
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in many cellular processes, including proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide acts as a competitive inhibitor of the ATP-binding site of JAK2, preventing its autophosphorylation and subsequent activation. This inhibition leads to the downregulation of downstream targets, including STAT3, which is a transcription factor that regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. It also inhibits the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) and upregulating tissue inhibitors of MMPs (TIMPs). In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide in lab experiments is its specificity for the JAK/STAT pathway, which allows for the investigation of the role of this pathway in various biological processes. However, one limitation is that this compound can also inhibit other kinases, such as epidermal growth factor receptor (EGFR) and insulin-like growth factor-1 receptor (IGF-1R), at higher concentrations, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide in scientific research. One area of interest is the investigation of the role of JAK/STAT signaling in the development and progression of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Another area of interest is the development of more potent and selective JAK/STAT inhibitors based on the structure of this compound, which may have greater therapeutic potential. Finally, the combination of this compound with other drugs, such as chemotherapy and immunotherapy, may enhance their efficacy and reduce their side effects.
Synthesemethoden
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-bromo-1-methyl-1H-indole with pyridine-2-carboxaldehyde to form N-(2-pyridinylmethyl)-1-methyl-1H-indole-2-carboxamide. This intermediate is then converted to this compound by reacting it with ethyl chloroformate and then with ammonia.
Wissenschaftliche Forschungsanwendungen
N-(2-Pyridinylmethyl)-1-methyl-1H-indole-3-carboxamide has been extensively used as a tool compound to investigate the role of JAK/STAT signaling in various biological processes. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, two key components of the JAK/STAT pathway, in a dose-dependent manner. This inhibition leads to the downregulation of downstream targets, including Bcl-xL, cyclin D1, and survivin, which are involved in cell survival and proliferation.
Eigenschaften
IUPAC Name |
1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-11-14(13-7-2-3-8-15(13)19)16(20)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKANTVBFNRDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)
![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)